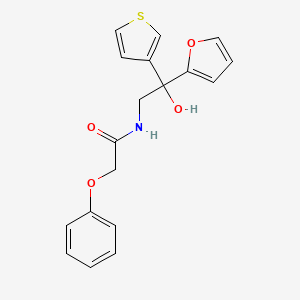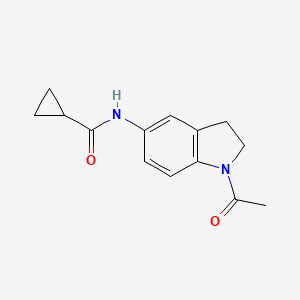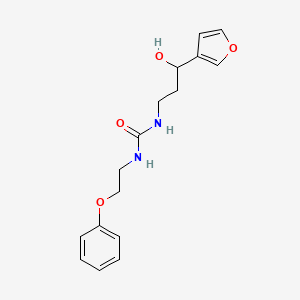![molecular formula C10H20N2O2 B2480554 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide CAS No. 1342853-67-1](/img/structure/B2480554.png)
2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Metabolism of Related Compounds :
- A study on the metabolism of chloroacetamide herbicides (related compounds to 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide) in human and rat liver microsomes found these compounds potentially carcinogenic in rats. The research explored the metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with key intermediates including CDEPA and CMEPA, bioactivated through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).
Learning and Memory Facilitation in Mice :
- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which are chemically similar to this compound, were synthesized and found to facilitate learning and memory in mice. This research involved synthesizing various compounds and testing them using the water maze test (Li Ming-zhu, 2012).
Antioxidant Activity of Coordination Complexes :
- Research on pyrazole-acetamide derivatives showed significant antioxidant activity. These compounds were synthesized and characterized, and their antioxidant activity was determined in vitro, showing the potential of acetamide derivatives in antioxidant applications (Chkirate et al., 2019).
Antibacterial and Antioxidant Activities :
- New coumarin derivatives containing acetamide moieties were synthesized and screened for antibacterial activity, showing significant activity against various bacteria (Hamdi et al., 2012).
Synthesis and Biological Properties :
- The synthesis of new silicon phthalocyanines, which include acetamide derivatives, demonstrated efficient DNA binding activity. These compounds were evaluated as potential DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).
Hypoglycemic Activity :
- Synthesized acetamide derivatives were evaluated for hypoglycemic activity in an animal model, showing significant activity. This highlights the potential use of acetamide derivatives in the treatment of diabetes (Nikaljea et al., 2012).
Role in Anion Coordination :
- A study on the spatial orientation of amide derivatives, including acetamides, in anion coordination revealed the structural flexibility of these compounds, which could have implications in designing molecular receptors and sensors (Kalita & Baruah, 2010).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-8-10(13)11-6-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMOQOTWMAPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342853-67-1 |
Source


|
| Record name | 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)



